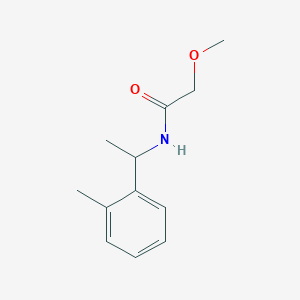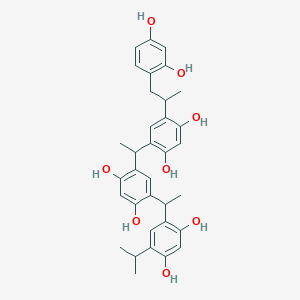![molecular formula C15H15BF9N3O B14903767 (R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of the tert-butyl group and the perfluorophenyl group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Attachment of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic substitution reaction using perfluorophenyl halides.
Formation of the Oxazin-4-ium Moiety: The oxazin-4-ium moiety can be formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the oxazin-4-ium moiety, leading to the formation of the corresponding oxazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Oxazine derivatives.
Substitution: Various substituted perfluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of the tert-butyl and perfluorophenyl groups with biological macromolecules. It can also be used in the development of new bioactive compounds.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate involves its interaction with specific molecular targets. The tert-butyl group and the perfluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazin-4-ium moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-5-(tert-Butyl)-2-(phenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate: Similar structure but lacks the perfluorophenyl group.
®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium chloride: Similar structure but different counterion.
Uniqueness
The presence of the perfluorophenyl group in ®-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate imparts unique chemical properties, such as increased hydrophobicity and stability. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C15H15BF9N3O |
|---|---|
Molecular Weight |
435.10 g/mol |
IUPAC Name |
(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F5N3O.BF4/c1-15(2,3)7-4-24-5-8-21-23(6-22(7)8)14-12(19)10(17)9(16)11(18)13(14)20;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1/t7-;/m0./s1 |
InChI Key |
KXKSCFVFARFTKG-FJXQXJEOSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)[C@@H]1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)





![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)

![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)

